In-Depth Technical Guide: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
In-Depth Technical Guide: 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
This technical guide provides a detailed overview of the physical and chemical properties of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, the following properties are presented based on data from structurally similar compounds and established chemical principles.
| Property | Data | Source |
| Molecular Formula | C₈H₆ClNO₂S₃ | [1] |
| Molecular Weight | 295.79 g/mol | Calculated |
| CAS Number | 215434-25-6 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Estimated in the range of 100-150 °C | Inferred |
| Boiling Point | Decomposes upon heating | Inferred |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred |
Synthesis and Experimental Protocols
Synthesis of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (Precursor)
This synthesis is based on the Hantzsch thiazole synthesis.
Materials:
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Thiophene-2-carboxamide
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2-Chloroacetone
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Ethanol
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Sodium hydroxide
Procedure:
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Dissolve thiophene-2-carboxamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
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Add 2-chloroacetone (1.1 equivalents) to the solution.
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Slowly add a solution of sodium hydroxide (1.2 equivalents) in ethanol to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into cold water.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-methyl-4-(thiophen-2-yl)-1,3-thiazole.
Chlorosulfonylation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole
This procedure is based on standard electrophilic aromatic substitution reactions on thiophene rings.
Materials:
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2-methyl-4-(thiophen-2-yl)-1,3-thiazole
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Chlorosulfonic acid
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Dichloromethane (anhydrous)
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Ice bath
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-methyl-4-(thiophen-2-yl)-1,3-thiazole (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride.
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The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Data (Expected)
No specific spectroscopic data for 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride has been published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around 2.5-2.8 ppm. The protons on the thiophene and thiazole rings would appear as doublets or singlets in the aromatic region (7.0-8.5 ppm).
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¹³C NMR: The spectrum would display signals for the methyl carbon around 15-20 ppm. The aromatic carbons of the thiophene and thiazole rings, as well as the carbon attached to the sulfonyl chloride group, would resonate in the downfield region (120-160 ppm).
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IR Spectroscopy: Characteristic absorption bands are expected for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-H and C=C stretching of the aromatic rings.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (295.79 g/mol ), along with characteristic isotopic peaks for chlorine and sulfur. Fragmentation patterns would likely involve the loss of the SO₂Cl group and cleavage of the heterocyclic rings.
Potential Applications and Biological Relevance
Thiophene and thiazole moieties are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects. While the specific biological activity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride has not been reported, its structural features suggest it could be a valuable scaffold for the development of novel therapeutic agents.
Hypothetical Signaling Pathway in Cancer
Many thiophene-thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for a compound with this scaffold could involve the inhibition of protein kinases within pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of PI3K and IKK by the title compound.
Experimental Workflow for Biological Screening
To assess the potential biological activity of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride, a standard screening workflow would be employed.
Caption: General workflow for biological activity screening.
Conclusion
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a high potential for biological activity. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation, serving as a valuable resource for researchers in drug discovery and materials science. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this compound.
